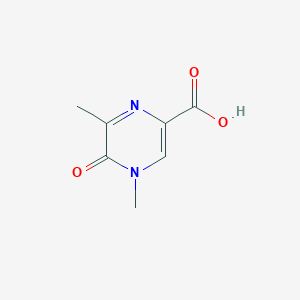
1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one is an organic compound with a complex structure that includes a hydroxy group, a tert-pentyl group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one typically involves the reaction of 2-hydroxy-5-(tert-pentyl)benzaldehyde with a suitable methylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and drug-like properties.
Industry: Utilized in the production of UV stabilizers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antimicrobial effects may result from its interaction with microbial cell membranes, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are also used as UV stabilizers and have similar structural features.
4-Chloro-2-(((2-hydroxy-5-(tert-pentyl)phenyl)imino)methyl)phenol: A related compound with similar biological activities.
Uniqueness
1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-pentyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C15H22O2 |
|---|---|
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
1-[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C15H22O2/c1-6-15(4,5)11-7-8-13(16)12(9-11)14(17)10(2)3/h7-10,16H,6H2,1-5H3 |
InChI-Schlüssel |
ZLMDIHGJYWZUMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


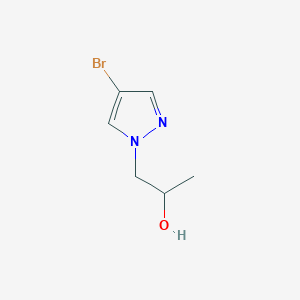
![7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13476061.png)
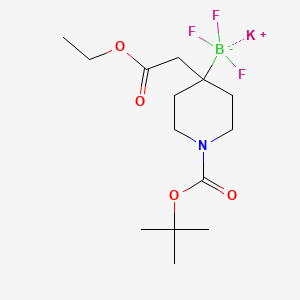
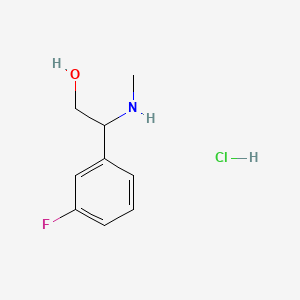
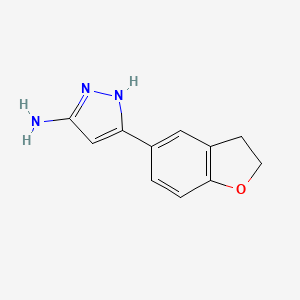
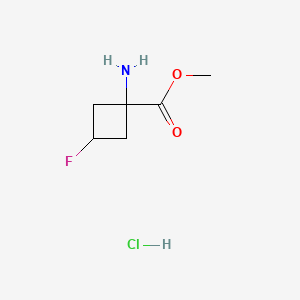
![Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13476094.png)
![Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate](/img/structure/B13476099.png)
![1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride](/img/structure/B13476101.png)
